molecular formula C10H7ClN4O4 B8276449 1-(2,4-Dinitrophenyl)-4-(chloromethyl)imidazole

1-(2,4-Dinitrophenyl)-4-(chloromethyl)imidazole

Cat. No. B8276449
M. Wt: 282.64 g/mol
InChI Key: CGLFAYBKZCXUTP-UHFFFAOYSA-N
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Patent
US05218115

Procedure details

4-(Chloromethyl)imidazole hydrochloride (790 mg) was dissolved in 20 ml of acetonitrile. To this solution was added 713 μL of 2,4-dinitrofluorobenzene and 2.14 g of potassium carbonate. The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was dried (sodium sulfate) and concentrated. The crude reaction product was purified by flash silica gel chromatography (8:2 ethyl acetate-hexane elution) to give 745 mg of the title compound.
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
713 μL
Type
reactant
Reaction Step Two
Quantity
2.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[N:5]=[CH:6][NH:7][CH:8]=1.[N+:9]([C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1F)([O-:11])=[O:10].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N+:9]([C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1[N:7]1[CH:8]=[C:4]([CH2:3][Cl:2])[N:5]=[CH:6]1)([O-:11])=[O:10] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
Cl.ClCC=1N=CNC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
713 μL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
2.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified by flash silica gel chromatography (8:2 ethyl acetate-hexane elution)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC(=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 745 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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